molecular formula C6H7BrS B1269913 3-Bromo-2,5-dimethylthiophene CAS No. 31819-37-1

3-Bromo-2,5-dimethylthiophene

Cat. No. B1269913
CAS RN: 31819-37-1
M. Wt: 191.09 g/mol
InChI Key: UODXWHPNUCOZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-dimethylthiophene is a sulfur-containing heterocyclic compound . It has a molecular formula of C6H7BrS and a molar mass of 191.09 g/mol . This compound is characterized by a yellow crystalline appearance.


Synthesis Analysis

The synthesis of 3-Bromo-2,5-dimethylthiophene has been reported using various methods, including bromination of 2,5-dimethylthiophene and preparation from 3-bromothiophene. These methods were optimized in terms of reaction time, temperature, and solvent.


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-dimethylthiophene is characterized by the presence of a bromine atom and two methyl groups attached to a thiophene ring . The exact mass of the molecule is 189.94518 g/mol .


Chemical Reactions Analysis

The coupling reactions of some organocopper reagents with 3-bromo-2,5-dimethylthiophene 1,1-dioxide leading to 3-alkyl and 3-aryl substituted 2,5-dimethylthiophene 1,1-dioxides have been found to proceed in high yields (50–100%) . The less stable organocopper reagents reacted faster and at lower temperatures than the more stable ones .


Physical And Chemical Properties Analysis

3-Bromo-2,5-dimethylthiophene is soluble in common organic solvents such as ethanol, acetone, and chloroform while insoluble in water. This compound has an aromatic ring which contributes to its stability. It has a topological polar surface area of 28.2 Ų .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

3-Bromo-2,5-dimethylthiophene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H227, H302, and H315 . Precautionary measures include avoiding ingestion and inhalation, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODXWHPNUCOZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348583
Record name 3-bromo-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dimethylthiophene

CAS RN

31819-37-1
Record name 3-bromo-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,5-dimethylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,5-dimethylthiophene
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,5-dimethylthiophene
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,5-dimethylthiophene
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,5-dimethylthiophene
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,5-dimethylthiophene
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,5-dimethylthiophene

Citations

For This Compound
75
Citations
S Gronowitz, Z Bugarcic… - Journal of heterocyclic …, 1992 - Wiley Online Library
The coupling reactions of some organocopper reagents with 3‐bromo‐2,5‐dimethylthiophene 1,1‐dioxide leading to 3‐alkyl and 3‐aryl substituted 2,5‐dimethylthiophene 1,1‐dioxides …
Number of citations: 5 onlinelibrary.wiley.com
A Tsirk, S Gronowitz, AB Hörnfeldt - Tetrahedron, 1997 - Elsevier
A new method for the preparation of benzo[b]indolizidines and benzo[b]quinolizidines based on two reactions: an amine induced ring-opening of 3-bromo-2, 5- dimethylthiophene-1,1-…
Number of citations: 13 www.sciencedirect.com
A Tsirk, S Gronowitz, AB Hörnfeldt - Helvetica chimica acta, 1997 - Wiley Online Library
Tetrahydrobenzo[a]pyrrolizidines (= octahydro‐1H‐pyrrolo[2,1‐a]isoindoles) and tetrahydrobenzo[a]indo‐lizidines, (= decahydropyrido[2,1‐a]isoindoles) were prepared …
Number of citations: 9 onlinelibrary.wiley.com
G Nikitidis, S Gronowitz, A Hallberg… - The Journal of …, 1991 - ACS Publications
We have previously studied the reaction of 2, 5-dialkyl-3-bromothiophene 1, 1-dioxides with organolithium derivatives and found two competing reactions to occur with bromo derivatives…
Number of citations: 12 pubs.acs.org
K Yoshida, T Saeki, T Fueno - The Journal of Organic Chemistry, 1971 - ACS Publications
Electrochemical oxidations of 2, 5-dimethylthiophene in methanol resulted in three types of reactions, depend-ing on the electrolytes used.(1) With ammonium bromide as electrolyte, …
Number of citations: 31 pubs.acs.org
BB Br - Acta chemica scandinavica, 1991 - actachemscand.org
Stirring 3-bromo-2-methylthiophene 1, 1-dioxide, 3-bromo-2-butylthiophene 1, 1-dioxide and 3-bromo-2-phenylthiophene 1, 1-dioxide at room temperature with basic alumina in …
Number of citations: 16 actachemscand.org
S Gronowitz - Phosphorus, Sulfur, and Silicon and the Related …, 1993 - Taylor & Francis
The reaction of 3-bromo-2,5-thiophene-1,1-dioxides with various nucleophiles has been studied. Organolithium derivatives gave hexenynes by a 1,6-Michael addition followed by ring-…
Number of citations: 24 www.tandfonline.com
A Tsirk, S Gronowitz, AB Hörnfeldt - Tetrahedron, 1998 - Elsevier
In the optimization of the ring-opening reaction of thiophene-1,1-dioxides, 3-bromo-2,5-dimethylthiophene-1,1-dioxide (1) and 2-(2-hydroxyethyl)piperidine (7) were chosen as model …
Number of citations: 9 www.sciencedirect.com
S Gronowitz, A Hallberg, G Nikitidis - Tetrahedron, 1987 - Elsevier
2,5-Dimethylthiophene-1,1-dioxide and 3-chloro-2,5-dimethy1-thiophene-1, 1-dioxide react with aqueous piperidine at room temperature in a Michael addition fashion to give …
Number of citations: 21 www.sciencedirect.com
A Tsirk, S Gronowitz, AB Hörnfeldt - Phosphorus, Sulfur, and …, 1999 - Taylor & Francis
Substituted polyhydroisoindoles and polyhydroisoquinolines were prepared through ring-opening of 3-bromo-2,5-dimethylthiophene-1,1-dioxide (1) with amines 2 and 3 giving trienes …
Number of citations: 1 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.